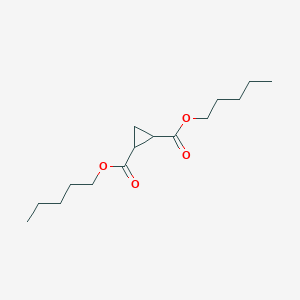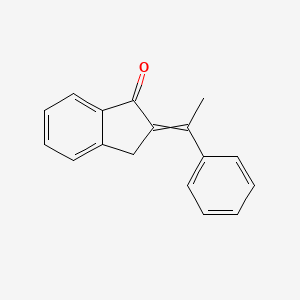
Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a phenyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetamido-5-phenylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Acetamidation: The acetamido group is introduced by reacting the thiophene derivative with acetic anhydride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals targeting various diseases.
作用机制
The mechanism of action of ethyl 3-acetamido-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenyl group enhances lipophilicity, facilitating membrane penetration. The thiophene ring’s sulfur atom can participate in redox reactions, influencing cellular pathways and enzyme activities .
相似化合物的比较
Ethyl 3-acetamido-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 3-acetamido-5-phenylfuran-2-carboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.
Uniqueness: Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
181478-27-3 |
|---|---|
分子式 |
C15H15NO3S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
ethyl 3-acetamido-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)14-12(16-10(2)17)9-13(20-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) |
InChI 键 |
JLXSSEQSWAADHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


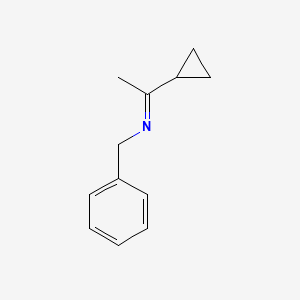
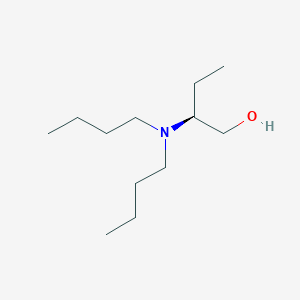
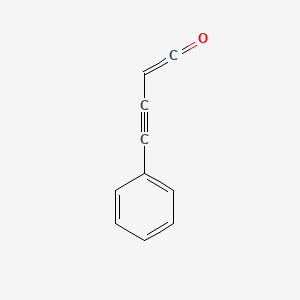
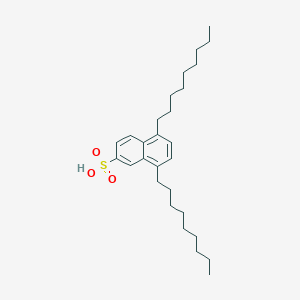
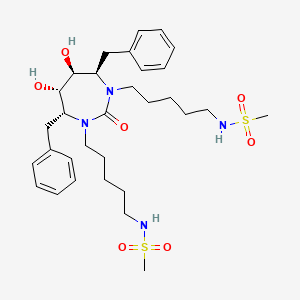
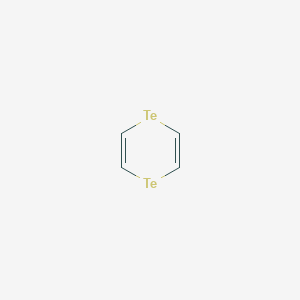
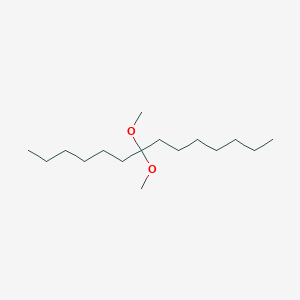

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
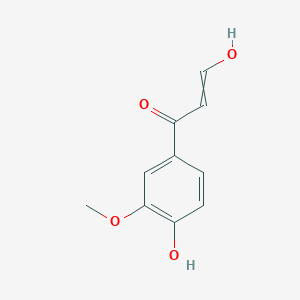

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
